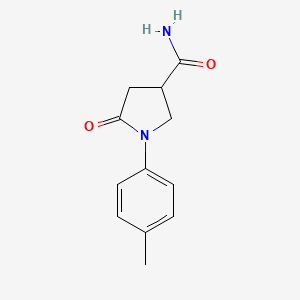

4-cyano-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

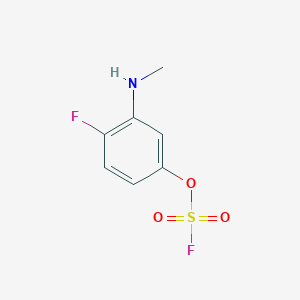

The compound 4-cyano-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide is a benzamide derivative that is presumed to have a complex structure involving a cyano group attached to a benzene ring, and a side chain that includes a cyclopropyl group, a furan moiety, and a hydroxyethyl segment. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on benzamide derivatives and furan-containing compounds.

Synthesis Analysis

The synthesis of benzamide derivatives can involve direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied, with adjustments for the different substituents on the benzamide core.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state properties of compounds, as demonstrated in the analysis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . This technique could be used to elucidate the molecular structure of this compound, revealing its conformation and the arrangement of its functional groups.

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting reactivity, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The presence of a furan ring in the compound of interest could also introduce unique reactivity patterns, as furan derivatives have been shown to undergo dimerization and trimerization reactions . These reactions could be explored to understand the chemical behavior of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the introduction of a 3,5-dinitrophenyl group to a benzamide derivative led to a drastic color transition in response to fluoride anions . The furan component in the compound of interest could also affect its properties, as furan-containing compounds have been shown to participate in novel trimerization reactions . These properties would be important to characterize for a comprehensive understanding of the compound.

Applications De Recherche Scientifique

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

Cyanobacteria have been identified as a source of compounds with significant antimicrobial activity, including antibacterial, antifungal, and antimycobacterial properties. These compounds belong to various chemical classes, such as alkaloids, aromatic compounds, and polyketides, suggesting a potential for pharmaceutical applications against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Anticancer Agents: Mafosfamide's Preclinical Investigations and Clinical Trials

Mafosfamide, a cyclophosphamide analog, demonstrates positive effects against various cancer cells in preclinical investigations, indicating its potential as a novel anticancer agent. Clinical trials have shown its tolerability and efficacy, especially when used intrathecally for neoplastic meningitis (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Acting Drugs

Research into the conversion of certain azole compounds into more potent CNS drugs is ongoing, suggesting the potential for new treatments for CNS diseases. This work indicates the broad applicability of chemical modifications in drug design for enhanced therapeutic outcomes (Saganuwan, 2020).

Novel Synthetic Opioids and Legal Highs

The search for new euphoric substances, including non-fentanyl novel synthetic opioids, highlights the continuous evolution of drug markets and the importance of early detection and risk assessment for public health (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Arylmethylidenefuranones: Chemical Reactions and Applications

Research on arylmethylidenefuranones and their reactions with various nucleophilic agents demonstrates the potential for synthesizing a wide range of compounds, including those with pharmaceutical applications. This area of study provides insights into the versatility of furan derivatives in chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Carbohydrate Biomass Conversion to Biofuels

The conversion of carbohydrate biomass into hydroxylmethylfurfural (HMF) and furan derivatives for biofuel production is a significant area of research. This work underscores the importance of sustainable energy sources and the role of chemical processes in achieving energy independence (James et al., 2010).

Propriétés

IUPAC Name |

4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c18-10-12-3-5-13(6-4-12)16(20)19-11-17(21,14-7-8-14)15-2-1-9-22-15/h1-6,9,14,21H,7-8,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYLIFLOKDUIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)